molecular formula C10H8N2O B3031421 2,2'-Bipyridine, 1-oxide CAS No. 33421-43-1

2,2'-Bipyridine, 1-oxide

Cat. No. B3031421
CAS RN: 33421-43-1
M. Wt: 172.18 g/mol
InChI Key: KIKATWFLYDKKOL-UHFFFAOYSA-N
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Patent
US04808722

Procedure details

A solution of 25.0 grams (0.160 mole) of 2,2'-bipyridine and 33.1 grams (0.163 mole) of 85% pure m-chloroperoxybenzoic acid in 500 ml of methylene chloride was stirred at ambient temperature for 16 hours. TLC analysis of the reaction mixture indicated it to be a mixture of starting materials, the mono- and the di-oxides. One-third of the reaction mixture was placed on a column of silica gel. The column was eluted with diethyl ether to collect starting materials, and with 10% methanol-methylene chloride to collect the mono-oxide. The appropriate fractions were combined and concentrated under reduced pressure to yield 8.0 grams of 2-(2-pyridinyl)pyridine-N oxide, as an oil which solidified on standing. The remaining two-thirds of the reaction mixture was subjected to column chromatography as described above to yield an additional 13.9 grams of 2-(2-pyridinyl)pyridine-N oxide. The nmr spectra were consistent with the proposed structure.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
33.1 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
di-oxides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=1.ClC1C=C(C=CC=1)C(OO)=[O:18]>C(Cl)Cl>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][N+:8]=1[O-:18]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
N1=C(C=CC=C1)C1=NC=CC=C1
Name
Quantity
33.1 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
di-oxides
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
a mixture of starting materials
WASH
Type
WASH
Details
The column was eluted with diethyl ether
CUSTOM
Type
CUSTOM
Details
to collect
CUSTOM
Type
CUSTOM
Details
with 10% methanol-methylene chloride to collect the mono-oxide
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C1=[N+](C=CC=C1)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: CALCULATEDPERCENTYIELD 29%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.